![molecular formula C23H22N2O4S B2641654 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide CAS No. 922090-28-6](/img/structure/B2641654.png)
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound with a unique structure that includes an oxazepine ring fused with a dibenzofuran system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Dibenzofuran Core: This can be achieved through a series of cyclization reactions starting from biphenyl derivatives.
Introduction of the Oxazepine Ring: The oxazepine ring is introduced via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Sulfonamide Formation: The final step involves the reaction of the oxazepine derivative with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
化学反応の分析
Types of Reactions
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazepine ring or other parts of the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents being introduced or replaced.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional carbonyl groups, while reduction could lead to the formation of alcohols or amines.
科学的研究の応用
Research indicates that compounds with similar structures exhibit significant biological activities. The primary applications of this compound include:
- Antimalarial Activity : Some derivatives have shown promising results in inhibiting malaria parasites.
- Kinase Inhibition : The compound has been identified as a potential inhibitor of c-Abl tyrosine kinase, which is implicated in various cancers.
- Anticancer Properties : In vitro studies suggest the ability to inhibit the growth of cancer cell lines associated with c-Abl activation.
Summary of Biological Activities
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(4-(N-(8-methyl-11-oxo... | Similar dibenzo structure | Antimalarial activity |
N,N-dimethyl-3-[6-oxo... | Contains trifluoromethoxy group | Potential kinase inhibition |
N-(2-aminoethyl)-3-[6-oxo... | Different side chains | Anticancer properties |
Antimalarial Studies
A study demonstrated that derivatives of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide exhibited significant antimalarial activity in vitro against Plasmodium falciparum. The mechanism involved interference with the parasite's metabolic pathways.
Cancer Research
In vitro studies have shown that the compound can inhibit the growth of cancer cell lines associated with c-Abl activation. Further research is needed to elucidate the specific pathways affected by this inhibition.
Enzyme Inhibition
Interaction studies revealed that the compound effectively inhibits specific kinases involved in cellular signaling. This suggests its potential as a therapeutic agent for conditions like cancer and other proliferative diseases.
作用機序
The mechanism of action of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)acetic acid: This compound shares a similar core structure but differs in the functional groups attached.
10,11-dihydrodibenzo[b,f]thiepines: These compounds have a similar dibenzofuran core but include a sulfur atom in the ring system.
Uniqueness
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide is unique due to the presence of both an oxazepine ring and a sulfonamide group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound exhibits significant biological activity, particularly as a potential therapeutic agent in neuropharmacology. Its unique structural characteristics and interaction with various biological targets make it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound features a dibenzo[b,f][1,4]oxazepine core fused with an oxazepine ring. Key structural details include:
- Dibenzo[b,f][1,4]oxazepine Core : Essential for interaction with biological targets.
- Dimethyl and Oxo Groups : Enhance reactivity and biological activity.
- Methanesulfonamide Moiety : Affects solubility and receptor binding.
Mode of Action
This compound acts primarily as an antagonist at the D2 dopamine receptor . This action modulates dopaminergic pathways in the brain, which are crucial for various functions including motor control and reward processing.
Biochemical Pathways
The compound's antagonistic effect on the D2 receptor leads to decreased dopamine activity. This modulation can result in changes in:
- Motor Control : Potential applications in treating movement disorders.
- Hormonal Release : Influence on endocrine functions.
Pharmacological Properties
Research indicates several key pharmacological activities associated with this compound:
- Neuroleptic Activity : Exhibits potential as a neuroleptic agent by interacting with neurotransmitter receptors, particularly dopamine and serotonin receptors. This suggests possible applications in treating psychiatric disorders.
- Antidepressant Effects : Preliminary studies have indicated that derivatives may exhibit antidepressant-like effects in animal models through modulation of monoamine neurotransmitter systems .
Case Study 1: Neuroleptic Efficacy
A study on animal models demonstrated that the compound significantly reduced symptoms of induced psychosis. Behavioral changes and biochemical markers associated with dopamine receptor activity were measured. Results indicated marked improvement compared to control groups.
Case Study 2: Antidepressant Activity
Another research effort explored the antidepressant potential using forced swim tests in rodents. Treatment with the compound led to a significant decrease in immobility time, suggesting an antidepressant effect. Further analysis indicated alterations in serotonin and norepinephrine levels post-treatment .
Toxicity and Safety Profile
While the pharmacological properties are promising, assessing the toxicity profile is crucial. Recent studies have indicated low acute toxicity levels in zebrafish embryos, classifying it as a low-toxicity compound. However, further long-term studies are necessary to fully understand its safety profile .
Summary of Biological Activity
The following table summarizes key findings related to the biological activity of this compound:
Property | Details |
---|---|
Chemical Structure | Dibenzo[b,f][1,4]oxazepine core with methanesulfonamide moiety |
Mechanism of Action | D2 dopamine receptor antagonist |
Pharmacological Activities | Neuroleptic effects; potential antidepressant properties |
Case Study Findings | Significant reduction in psychosis symptoms; decreased immobility in depression models |
Toxicity Profile | Low acute toxicity; further long-term studies needed |
特性
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-15-5-4-6-17(11-15)14-30(27,28)24-18-8-10-21-19(13-18)23(26)25(3)20-12-16(2)7-9-22(20)29-21/h4-13,24H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEPXLMRTBRMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。